molecular formula C11H15NOS B567572 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1283095-47-5

4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Cat. No. B567572
M. Wt: 209.307
InChI Key: DWYGLHSLUMTSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is a compound that has been studied for its potential use as an inhibitor of APOL1 . It’s used in the treatment of APOL1-mediated diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .


Molecular Structure Analysis

The molecular structure of “4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is complex, as indicated by its name. The compound is a spiro compound, meaning it has two rings that share a single atom . The rings in this case are a piperidine ring and a thieno[2,3-c]pyran ring .

Scientific Research Applications

Inhibitors of APOL1

  • Scientific Field : Medical and Pharmaceutical Research .
  • Summary of Application : 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] derivatives are used as inhibitors of APOL1 . These compounds are used in treating APOL1-mediated diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .

Anti-tubercular Leads

  • Scientific Field : Medical and Pharmaceutical Research .
  • Summary of Application : N-benzyl-6’,7’-dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran] analogues were identified against Mycobacterium tuberculosis and Mycobacterium bovis BCG .

Future Directions

The future directions for research on “4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” could involve further exploration of its potential as an APOL1 inhibitor . This could include studies on its efficacy in treating APOL1-mediated diseases, as well as investigations into its synthesis and properties.

properties

IUPAC Name

spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10/h2,8,12H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGLHSLUMTSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680668
Record name 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

CAS RN

1283095-47-5
Record name 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Thiopheneethanol (123.03 mL, 1.11 mol) is added to a solution of N-tert-butoxycarbonyl-4-piperidone (185 g, 928.48 mmol) in dichloromethane (1300 mL) and stirred at room temperature. Then trifluoroacetic acid (280.82 mL, 3.71 moles) is added dropwise (5 min) while cooling with an ice/water bath (internal temperature=14° C.-30° C., caution: CO2 evolution). The reaction mixture is gradually warmed to ambient temperature and stirred at that temperature for 20 hr. The solvent is evaporated to provide a beige crystalline solid upon cooling in vacuo. The solid is slurried in methyl t-butyl ether (200 mL), filtered, washed with methyl t-butyl ether (2×1000 mL) and dried under vacuum to afford 4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-ium trifluoroacetate as a white solid in 95% yield. MS=(m/z): 210 (M+1). 10 M sodium hydroxide (220.36 mL, 2.20 mol) is added to a stirred suspension of 4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-ium trifluoroacetate (285 g, 881.44 mmol) in dichloromethane (1 L) with cooling (ice/water bath) and the resulting mixture is stirred till a biphasic mixture is obtained. The phases are separated and the aqueous layer is extracted with dichloromethane (2×200 mL). Combined organics are concentrated under vacuum to obtain a thick oil which is triturated with water to obtain a light yellow precipitate. The precipitate is filtered, washed with water (300 mL) and hexane (200 mL) and dried under vacuum at 35° C. for 20 hr. to yield the title compound as a light yellow solid in 86% yield. MS (m/z): 210 (M+1).
Quantity
220.36 mL
Type
reactant
Reaction Step One
Name
4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-ium trifluoroacetate
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Citations

For This Compound
36
Citations
KK Alluri, RS Reshma, R Suraparaju, S Gottapu… - Bioorganic & Medicinal …, 2018 - Elsevier
Need for new drugs to fight against tuberculosis (TB) is increasing day by day. In the present work we have taken a spiro compound (GSK 2200150A) reported by GSK as a lead and we …
Number of citations: 13 www.sciencedirect.com
MA Toledo, C Pedregal, C Lafuente… - Journal of medicinal …, 2014 - ACS Publications
Nociceptin/OFQ (N/OFQ) is a 17 amino acid peptide that is the endogenous ligand for the ORL1/NOP receptor. Nociceptin appears to regulate a host of physiological functions such as …
Number of citations: 55 pubs.acs.org
CW Lugar, CA Clarke, R Morphy, H Rudyk… - Journal of Medicinal …, 2021 - ACS Publications
The Th17 pathway has been implicated in autoimmune diseases. The retinoic acid receptor-related orphan receptor C2 (RORγt) is a master regulator of Th17 cells and controls the …
Number of citations: 3 pubs.acs.org
VW Pike, KS Rash, Z Chen, C Pedregal… - Journal of medicinal …, 2011 - ACS Publications
Positron emission tomography (PET) coupled to an effective radioligand could provide an important tool for understanding possible links between neuropsychiatric disorders and brain …
Number of citations: 61 pubs.acs.org
C Pedregal, EM Joshi, MA Toledo… - Journal of medicinal …, 2012 - ACS Publications
Currently, a lack of sufficient tools has limited the understanding of the relationship between neuropsychiatric disorders and the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. …
Number of citations: 29 pubs.acs.org
KK ALLURI - 2020
Number of citations: 0
C Meyer, D Schepmann, S Yanagisawa… - European Journal of …, 2012 - Wiley Online Library
Direct C–H bond arylation in the α‐ and β‐positions of spirocyclic thiophenes containing various functional groups (amine, ether, acetal, lactone) was accomplished. Selective …
C Meyer, B Neue, D Schepmann, S Yanagisawa… - Bioorganic & medicinal …, 2013 - Elsevier
The direct C–H-bond arylation of the complex spirocyclic lactones 13, 14, and 18 allows the introduction of diverse aryl moieties in the last step of the synthesis. A selective α-arylation of …
Number of citations: 101 www.sciencedirect.com
C Meyer, D Schepmann, S Yanagisawa… - Journal of medicinal …, 2012 - ACS Publications
To explore the hydrophobic binding region of the σ 1 receptor protein, regioisomeric spirocyclic thiophenes 9–11 were developed as versatile building blocks. Regioselective α- and β-…
Number of citations: 58 pubs.acs.org
L Zhang, E Drummond, MA Brodney… - Bioorganic & medicinal …, 2014 - Elsevier
Herein we report the identification of (+)-N-(2-((1H-pyrazol-1-yl)methyl)-3-((1R,3r,5S)-6′-fluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1′-isochroman]-8-yl)propyl)-N-[ 3 H]-…
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.